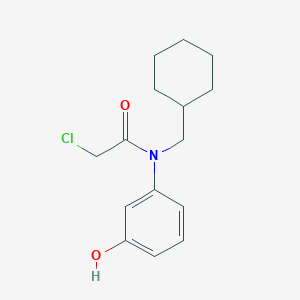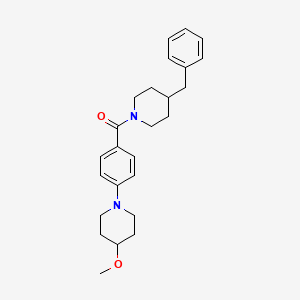
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide, also known as CCMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. CCMA is a derivative of acetaminophen and has been found to possess anti-inflammatory and analgesic properties. In
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide is not fully understood. However, it has been suggested that 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has been found to possess anti-inflammatory and analgesic properties in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the expression of COX-2 and NF-κB. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has also been found to reduce pain behavior in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has also been found to be stable under various conditions, making it a useful tool for studying the mechanisms of inflammation and pain. However, there are also limitations to the use of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide in lab experiments. The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide is not fully understood, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide. One area of interest is the development of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide in the treatment of cancer. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has been found to possess anti-tumor properties in animal models, and further research is needed to determine its potential as a cancer therapy. Additionally, the mechanisms of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide need to be further elucidated to better understand its effects on inflammation and pain.
Méthodes De Synthèse
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-hydroxyacetophenone with cyclohexylmethylamine, followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chloroacetamide to yield 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide.
Applications De Recherche Scientifique
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for medical research. It has been studied for its potential use in the treatment of chronic pain, inflammation, and cancer. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
Propriétés
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c16-10-15(19)17(11-12-5-2-1-3-6-12)13-7-4-8-14(18)9-13/h4,7-9,12,18H,1-3,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDNWSACFRBGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2=CC(=CC=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-chloro-2-[(2-oxochromen-3-yl)carbonylamino]benzoate](/img/structure/B2702820.png)


![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B2702825.png)
![[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2702826.png)
![N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702828.png)
![methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2702829.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2702831.png)
![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2702833.png)
![1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702834.png)


![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B2702841.png)